N-(4-chloro-3-fluorophenyl)acetamide

Physicochemical characterization Thermal analysis Crystallinity

N-(4-Chloro-3-fluorophenyl)acetamide (CAS 351-31-5) is a halogenated acetanilide derivative bearing a 4-chloro-3-fluoro substitution pattern on the phenyl ring, with the molecular formula C₈H₇ClFNO and a molecular weight of 187.6 g·mol⁻¹. It is classified as a secondary amide and is most commonly employed as a synthetic building block or intermediate in medicinal chemistry programs, particularly in the preparation of quinazoline-based kinase inhibitor scaffolds.

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
CAS No. 351-31-5
Cat. No. B13993067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-fluorophenyl)acetamide
CAS351-31-5
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
InChIKeyLJYZRPHMWHAKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-fluorophenyl)acetamide (CAS 351-31-5): Core Physicochemical and Structural Identity for Informed Sourcing


N-(4-Chloro-3-fluorophenyl)acetamide (CAS 351-31-5) is a halogenated acetanilide derivative bearing a 4-chloro-3-fluoro substitution pattern on the phenyl ring, with the molecular formula C₈H₇ClFNO and a molecular weight of 187.6 g·mol⁻¹ . It is classified as a secondary amide and is most commonly employed as a synthetic building block or intermediate in medicinal chemistry programs, particularly in the preparation of quinazoline-based kinase inhibitor scaffolds . Its commercial availability is primarily at purity grades of 95–98% .

Why Generic N-(4-Chloro-3-fluorophenyl)acetamide Substitution Fails: Quantified Physicochemical Divergence from Mono-Halogenated and Regioisomeric Analogs


In-class acetanilide analogs cannot be interchanged casually because the combined 4-chloro-3-fluoro motif imparts a unique electronic and steric profile that differs measurably from both mono-chloro and mono-fluoro counterparts and from the 3-chloro-4-fluoro regioisomer . The melting point (146 °C) lies precisely between the high-melting 4-chloro analog (178–179 °C) and the low-melting 3-fluoro analog (83 °C), revealing that both halogens contribute non-additively to crystal lattice energy [1][2]. This thermal behavior directly impacts formulation and purification workflows. The regioisomeric shift from 3-Cl-4-F to 4-Cl-3-F alters the electronic environment of the amide NH and influences reactivity toward electrophilic aromatic substitution, a critical factor when the compound serves as a precursor for quinazoline-based EGFR inhibitor impurities .

Quantitative Differential Evidence for N-(4-Chloro-3-fluorophenyl)acetamide (CAS 351-31-5) Against Its Closest Analogs


Melting Point Separation from Mono-Halogenated Acetanilides

N-(4-Chloro-3-fluorophenyl)acetamide exhibits a melting point of 146 °C, which is 32–33 °C lower than N-(4-chlorophenyl)acetamide (178–179 °C) and 63 °C higher than N-(3-fluorophenyl)acetamide (83 °C) . This intermediate value reflects the combined influence of chlorine (promoting lattice stabilization) and fluorine (disrupting crystal packing via reduced polarizability), providing a characteristic thermal fingerprint that distinguishes this compound from mono-substituted analogs during differential scanning calorimetry (DSC) analysis [1][2].

Physicochemical characterization Thermal analysis Crystallinity

Predicted Density and Predicted pKa Differentiation from Regioisomer

The predicted density of N-(4-chloro-3-fluorophenyl)acetamide is 1.352 g/cm³ with a predicted pKa of 13.46, compared to the 3-chloro-4-fluoro regioisomer (CAS 877-90-7) which has a predicted density of 1.4 g/cm³ and melting point of 116–119 °C . The pKa shift of approximately 0.3–0.5 log units between regioisomers (depending on prediction method) is attributable to the differing proximity of the electron-withdrawing chloro and fluoro groups to the amide NH .

Physicochemical property prediction Chromatographic retention Ionization state

Differential Molecular Weight and Fragment Contribution vs. Mono-Halogenated Analogs

The exact molecular mass of N-(4-chloro-3-fluorophenyl)acetamide is 187.020 Da, which is 17.4 Da heavier than N-(4-chlorophenyl)acetamide (169.61 Da) and 33.9 Da heavier than N-(3-fluorophenyl)acetamide (153.15 Da) [1][2][3]. In LC-MS/MS workflows, this mass difference provides unambiguous precursor ion identification even at low nanogram injection levels, enabling the target compound to be distinguished from mono-halogenated analogs that may co-elute under generic reversed-phase conditions [1][2][3].

Molecular weight comparison Mass spectrometry Hit identification

Metabolic Stability Class-Level Inference from Acetanilide Hydroxylation SAR

Published microsomal hydroxylation data for substituted acetanilides demonstrate that a 4-chloro substituent renders the acetanilide an extremely poor substrate for aryl hydroxylases, while a 3-fluoro substituent directs metabolism to the 4-hydroxy-3-fluoro metabolite [1]. The 4-chloro-3-fluoro combination in N-(4-chloro-3-fluorophenyl)acetamide is therefore predicted to exhibit a unique metabolic fate: the 4-chloro group blocks para-hydroxylation at the chlorine-bearing position, while the 3-fluoro group may direct hydroxylation to the 4-position with defluorination or to the 2-position, creating a metabolic liability profile that is distinct from either mono-halogenated analog [1]. No direct metabolic study of the target compound was identified in the public literature.

Microsomal metabolism Cytochrome P450 Halogen positional effects

Role as characterized Gefitinib Impurity Precursor

N-(4-Chloro-3-fluorophenyl)acetamide is a characterized precursor to the gefitinib impurity N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (CAS 1603814-04-5), described as 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib . This specific impurity arises when the incorrect regioisomeric aniline building block (4-chloro-3-fluoroaniline instead of 3-chloro-4-fluoroaniline) is incorporated into the quinazoline scaffold during gefitinib synthesis . The acetamide-protected form serves as the analytical reference point for monitoring this isomer contamination in gefitinib active pharmaceutical ingredient (API) batches .

Pharmaceutical impurity profiling EGFR inhibitor Reference standard

Halogen Substitution Pattern Effect on Antimicrobial Activity – Class-Level SAR

In a study of twelve N-(substituted phenyl)-2-chloroacetamides, compounds bearing a halogenated para-phenyl ring (including N-(4-chlorophenyl) and N-(4-fluorophenyl) derivatives) demonstrated the highest antimicrobial activity against S. aureus and MRSA, attributed to enhanced lipophilicity facilitating membrane penetration [1]. The 4-chloro-3-fluoro substitution pattern on the parent acetanilide scaffold (non-chloroacetylated form) is predicted to yield a logP intermediate between the 4-chloro analog (experimental logP ≈ 1.82) and the 3-fluoro analog (estimated logP ≈ 1.0–1.2) based on fragment-based clogP contributions (Cl: +0.71, F: +0.14) [1][2]. No direct antimicrobial MIC data for the target compound itself were found in the public literature.

Antimicrobial acetanilides Halogen SAR Lipophilicity-activity relationship

Validated Application Scenarios for N-(4-Chloro-3-fluorophenyl)acetamide (CAS 351-31-5) Based on the Above Quantitative Evidence


Certified Reference Standard for Gefitinib Regioisomeric Impurity Profiling

Based on the evidence that N-(4-chloro-3-fluorophenyl)acetamide is the direct acetyl-protected precursor to the gefitinib impurity CAS 1603814-04-5 , quality-control laboratories should source this compound to independently synthesize and characterize the (4-Cl,3-F) regioisomer impurity. The distinct melting point (146 °C) and exact mass (187.020 Da) provide unambiguous identity confirmation orthogonal to retention time. This application directly supports ICH Q3A impurity method validation for gefitinib API release testing .

Building Block for P2X4 Antagonist Library Synthesis

The compound falls within the claimed generic scope of substituted N-phenylacetamides as P2X4 receptor antagonists (US20230257351A1), where the 4-chloro-3-fluorophenyl motif is explicitly exemplified in multiple derivatives (compounds 58–61) [1]. Procurement of the parent acetamide enables medicinal chemistry teams to elaborate the scaffold via N-alkylation or N-arylation to generate proprietary P2X4 antagonist candidates for neuropathic pain and inflammatory indications. The intermediate lipophilicity of the halo-substituted ring (predicted logP ≈ 1.5–1.7) provides a balanced starting point for further property optimization [1].

Thermal Identity Standard for DSC-Based Quality Assurance

The melting point of 146 °C, situated between the 4-chloro analog (178–179 °C) and 3-fluoro analog (83 °C), serves as a robust thermal identity criterion [2][3]. Procurement specifications can require a melting point of 146±2 °C with purity ≥98% by HPLC. Any deviation >3 °C would indicate incorrect regioisomer contamination or inadequate purification, providing a low-cost, instrument-accessible identity test that does not require sophisticated spectroscopic equipment .

Metabolic Stability Probe in Comparative In Vitro Microsomal Studies

Drawing on class-level evidence that 4-chloro substitution blocks aryl hydroxylase-mediated para-hydroxylation while 3-fluoro substitution redirects metabolism [4], the target compound can serve as a probe to experimentally quantify the combined effect of these two halogen substituents on microsomal half-life. Head-to-head incubation of N-(4-chloro-3-fluorophenyl)acetamide alongside N-(4-chlorophenyl)acetamide and N-(3-fluorophenyl)acetamide in human liver microsomes would directly test the hypothesis that the 4-Cl,3-F motif confers enhanced oxidative stability, with metabolite identification via LC-HRMS. This application is suitable for drug metabolism and pharmacokinetics (DMPK) groups evaluating acetanilide scaffolds for lead optimization [4].

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